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Abstract

This application note details the development and validation of a simple, rapid, and robust
stability-indicating high-performance liquid chromatography (HPLC) method for the
determination of pravastatin in the presence of its degradation products. The method is crucial
for assessing the stability of pravastatin in bulk drug substances and pharmaceutical
formulations, ensuring their quality, safety, and efficacy. The described methodology adheres to
the principles outlined in the International Council for Harmonisation (ICH) guidelines. Forced
degradation studies were conducted under various stress conditions, including acid and base
hydrolysis, oxidation, heat, and photolysis, to demonstrate the method's specificity. The
developed isocratic reverse-phase HPLC method effectively separates pravastatin from all its
degradation products, proving its suitability for routine quality control and stability studies.

Introduction

Pravastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in
cholesterol biosynthesis, and is widely prescribed to reduce elevated cholesterol levels and
prevent cardiovascular events. Like many pharmaceutical compounds, pravastatin can
degrade under various environmental conditions such as heat, light, humidity, and in the
presence of acids, bases, or oxidizing agents.[1][2] Therefore, a stability-indicating analytical
method is essential to resolve the active pharmaceutical ingredient (API) from any potential
degradation products and accurately quantify it.
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The International Council for Harmonisation (ICH) mandates the use of stability-indicating
methods for the analysis of drug substances and products.[3][4][5] These methods are critical
for establishing a drug's shelf-life and recommended storage conditions.[5] This application
note provides a comprehensive protocol for developing and validating an HPLC method for
pravastatin that meets these regulatory expectations.

Method Development and Optimization

The primary objective was to develop a method that could separate pravastatin from its
degradation products with good resolution, symmetric peak shapes, and a reasonable run time.

Chromatographic System and Conditions

A reverse-phase HPLC system was chosen due to the non-polar to moderately polar nature of
pravastatin. An isocratic elution was preferred for its simplicity and robustness.
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Parameter Condition Rationale
Agilent 1260 Infinity Il LC Provides reliable and
Instrument ) .
System or equivalent reproducible results.
C18 columns provide excellent
Zorbax ODS (250 mm x 4.6 ) )
Column retention and separation for a
mm, 5 um)[6] .
wide range of compounds.
The acidic pH suppresses the
ionization of pravastatin's
) o carboxyl group, leading to
) 0.1% Formic Acid in Water (pH ]
Mobile Phase better retention and peak
3.0) : Methanol (50:50, v/v)[6] ]
shape. Methanol provides the
necessary organic strength for
elution.
Offers a good balance
Flow Rate 1.0 mL/min[7] between analysis time and
separation efficiency.
Pravastatin exhibits significant
Detection UV at 238 nm[6] absorbance at this wavelength,

ensuring good sensitivity.

Injection Volume

10 pL

A standard volume for
analytical HPLC.

Column Temperature

Ambient (approximately 25°C)

Provides stable and

reproducible retention times.

Run Time

10 minutes

Sufficient to elute the parent
drug and any observed

degradation products.

Sample and Standard Preparation

o Standard Stock Solution (1000 pg/mL): Accurately weigh 10 mg of Pravastatin reference

standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the

mobile phase.[6]
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» Working Standard Solution (10 pg/mL): Dilute 0.1 mL of the standard stock solution to 10 mL
with the mobile phase.[6]

o Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer
a quantity of the powder equivalent to 10 mg of pravastatin into a 10 mL volumetric flask.
Add about 7 mL of mobile phase, sonicate for 15 minutes to ensure complete dissolution,
and then dilute to volume with the mobile phase. Filter the solution through a 0.45 um
syringe filter before injection.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of developing a stability-indicating
method.[1][8][9] It helps to identify potential degradation products and demonstrate the
method's ability to separate the active ingredient from these impurities.[1][2][9] The following
stress conditions were applied to a solution of pravastatin (1000 pg/mL).

Experimental Workflow for Forced Degradation
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Stress Conditions
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Caption: Workflow of the forced degradation study for pravastatin.

Protocols for Stress Conditions

e Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 2 N HCI and reflux for 30 minutes
at 60°C.[6] Cool the solution and neutralize it with an appropriate volume of 2 N NaOH.
Dilute to a final concentration of 10 pg/mL with the mobile phase before injection.

o Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH and reflux for 30
minutes at 60°C. Cool the solution and neutralize it with an appropriate volume of 0.1 N HCI.
Dilute to a final concentration of 10 pg/mL with the mobile phase before injection.

o Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide
(H202). Keep the solution at room temperature for 24 hours. Dilute to a final concentration of
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10 pg/mL with the mobile phase before injection.

o Thermal Degradation: Keep the pravastatin stock solution in an oven at 60°C for 6 hours.[6]
After cooling, dilute to a final concentration of 10 pg/mL with the mobile phase before

injection.

» Photolytic Degradation: Expose the pravastatin solution to UV light (254 nm) and visible light
for a specified period as per ICH Q1B guidelines.[10][11][12][13] A dark control sample
should be stored under the same conditions but protected from light. Dilute the exposed and
control samples to a final concentration of 10 pg/mL with the mobile phase before injection.

Results of Forced Degradation

The results indicated that pravastatin is susceptible to degradation under acidic and basic
conditions, with significant degradation observed.[6] Moderate degradation was observed
under oxidative and photolytic stress, while it was relatively stable to thermal stress. In all
cases, the degradation product peaks were well-resolved from the parent pravastatin peak,
demonstrating the stability-indicating nature of the method.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines, which
cover parameters such as specificity, linearity, range, accuracy, precision, detection limit,
quantitation limit, and robustness.[14][15][16][17]

Validation Workflow
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Method Validation
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Caption: Key parameters for HPLC method validation as per ICH Q2(R1).

Validation Parameters and Acceptance Criteria
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Validation Parameter

Protocol

Acceptance Criteria

Analyze blank, placebo,

No interference at the retention

time of pravastatin. Good

Specificity standard, and stressed ) )
resolution between pravastatin
samples. )
and degradation peaks.
Analyze a series of at least five ] o
) ) ) Correlation coefficient (r2) =
Linearity concentrations over the range
0.997.[6]
of 10-50 pg/mL.[6]
) ) The range for which the
The range is established o
Range method is linear, accurate, and

based on the linearity study.

precise.

Accuracy (Recovery)

Perform recovery studies by
spiking a known amount of
pravastatin standard into a
placebo at three concentration
levels (e.g., 80%, 100%,
120%).

Mean recovery should be
within 98-102%.

Precision

Repeatability (Intra-day):
Analyze six replicate samples
of the same concentration on
the same day. Intermediate
Precision (Inter-day): Analyze
six replicate samples on
different days, by different
analysts, or with different

equipment.

Relative Standard Deviation
(%RSD) should be < 2%.[7]

Limit of Detection (LOD)

Determined based on the
standard deviation of the
response and the slope of the
calibration curve (LOD = 3.3 *
ol/S).

The lowest concentration of
analyte that can be detected
but not necessarily

quantitated.

Limit of Quantitation (LOQ)

Determined based on the
standard deviation of the

response and the slope of the

The lowest concentration of

analyte that can be determined
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calibration curve (LOQ = 10 * with acceptable precision and

o/S). accuracy.

Intentionally vary method The method should remain

parameters such as mobile unaffected by small, deliberate
Robustness phase composition (+2%), pH variations in parameters.

(0.2 units), and flow rate (0.1  %RSD should be within

mL/min). acceptable limits.

Conclusion

The developed reverse-phase HPLC method is simple, accurate, precise, and specific for the
determination of pravastatin in the presence of its degradation products. The method was
successfully validated according to ICH guidelines and demonstrated its stability-indicating
capability through forced degradation studies. This application note provides a comprehensive
and reliable protocol that can be readily implemented in quality control laboratories for routine
analysis and stability assessment of pravastatin drug substance and formulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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